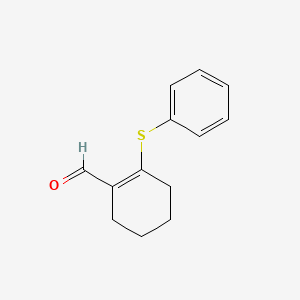

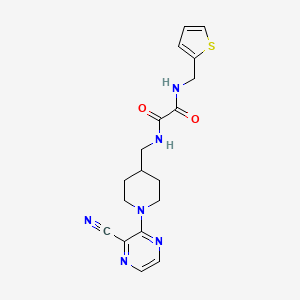

N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide, commonly known as CMH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMH is a pyrimidine-based compound that has been extensively studied for its biological activities and pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antitumor Agents

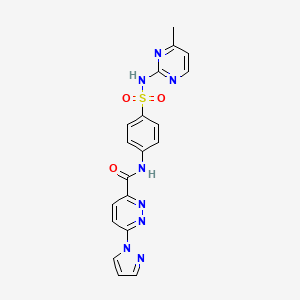

A study by Zang Jia-liang, Chen Yi-fen, and Jie Yafei (2009) focused on the synthesis of dasatinib, an antitumor agent, demonstrating the compound's role in pharmaceutical chemistry. The research outlined a multi-step synthesis process starting from 2-chloro-6-methylaniline, leading to the development of dasatinib monohydrate with significant yield. This highlights the compound's application in creating potent antitumor medications Zang Jia-liang et al., 2009.

Development of Kinase Inhibitors

Another significant application is in the development of kinase inhibitors, as detailed by G. M. Schroeder et al. (2009). Their research led to the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, showcasing the compound's potential in targeting specific kinases for therapeutic purposes. The study emphasizes its utility in cancer treatment and its role in advancing targeted cancer therapies G. M. Schroeder et al., 2009.

Alternative Synthesis Routes

S. Shahinshavali et al. (2021) explored an alternative route for synthesizing a related compound, showcasing the chemical versatility and potential for optimization in synthetic methodologies. This alternative synthesis route emphasizes the ongoing research into more efficient and feasible production methods for compounds with significant biological activities S. Shahinshavali et al., 2021.

HIV Integrase Inhibitors

Research by V. Summa et al. (2006) into 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides unveiled potent, selective HIV integrase inhibitors. This study highlights the compound's role in HIV research, providing a foundation for developing new treatments against the virus. The compounds exhibited low nanomolar activity and good pharmacokinetic profiles, marking a significant step forward in HIV therapy V. Summa et al., 2006.

Wirkmechanismus

Biochemical Pathways

The exact biochemical pathways affected by N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide These properties would have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide . Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how it is metabolized and excreted .

Eigenschaften

IUPAC Name |

N-(4-chloro-2-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-7-4-8(13)2-3-9(7)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVOHDPFHLMRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate](/img/structure/B2584947.png)

![N-(3-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584948.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2584949.png)

![5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2584954.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2584957.png)

![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2584959.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2584960.png)